Bamethan Sulfate

Description

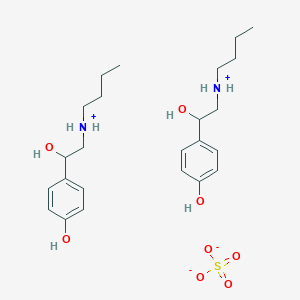

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMADWNFXEEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972621 | |

| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5716-20-1 | |

| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamethan sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMETHAN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bamethan Sulfate

This guide provides a comprehensive technical overview of the synthesis and characterization of Bamethan Sulfate, a peripherally acting sympathomimetic amine with vasodilating properties.[1] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates a plausible synthetic pathway, details the underlying chemical principles, and outlines a robust analytical framework for the comprehensive characterization of the final compound.

Introduction to Bamethan Sulfate: A Vasodilator of Interest

Bamethan Sulfate, chemically known as bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid[2], is a beta-adrenergic agonist.[1] Its primary pharmacological action involves the relaxation of smooth muscles in peripheral blood vessels, leading to vasodilation and increased blood flow.[1] This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by poor peripheral circulation. The parent compound, Bamethan, has the chemical formula C12H19NO2.[2]

| Property | Value | Source |

| Chemical Formula | C24H40N2O8S | [2] |

| IUPAC Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [2] |

| CAS Number | 5716-20-1 | [2] |

| Molecular Weight | 516.6 g/mol | [2] |

| Synonyms | Bamethan hemisulfate salt, Vasculat, Butedrin, Bamethan sulphate | [2] |

Proposed Synthesis Pathway of Bamethan Sulfate

The overall synthetic strategy involves the following key transformations:

-

α-Bromination of the starting ketone.

-

Nucleophilic substitution to introduce the butylamino group.

-

Reduction of the ketone to a secondary alcohol.

-

Salt formation to yield the final sulfate salt.

Caption: Proposed Synthesis Pathway for Bamethan Sulfate.

Step-by-Step Synthesis Protocol

The synthesis initiates with the selective bromination of 4-hydroxyacetophenone at the α-position to the carbonyl group. This reaction is typically acid-catalyzed.

Protocol:

-

Dissolve 4-hydroxyacetophenone in a suitable solvent such as chloroform at an elevated temperature (e.g., 65°C).

-

Add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture.

-

Maintain the reaction at temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(4-hydroxyphenyl)ethanone.

Causality: The acidic medium protonates the carbonyl oxygen, facilitating enol formation. The enol then acts as a nucleophile, attacking the bromine to yield the α-brominated product.

The α-bromo ketone is then reacted with n-butylamine to introduce the butylamino side chain via a nucleophilic substitution reaction.

Protocol:

-

Dissolve the crude 2-bromo-1-(4-hydroxyphenyl)ethanone in a polar aprotic solvent such as acetonitrile.

-

Add an excess of n-butylamine to the solution. The excess amine also acts as a base to neutralize the hydrobromic acid byproduct.

-

Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the excess n-butylamine and solvent under reduced pressure.

-

The resulting crude product, 2-(butylamino)-1-(4-hydroxyphenyl)ethanone, can be purified by column chromatography if necessary.

Causality: The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion.

The ketone functionality in 2-(butylamino)-1-(4-hydroxyphenyl)ethanone is selectively reduced to a secondary alcohol to yield Bamethan free base.

Protocol:

-

Dissolve the 2-(butylamino)-1-(4-hydroxyphenyl)ethanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Bamethan free base.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes. The hydride ion attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to form the alcohol.

The final step involves the formation of the sulfate salt to improve the stability and solubility of the compound.

Protocol:

-

Dissolve the purified Bamethan free base in a suitable solvent such as isopropanol.

-

Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent with vigorous stirring.

-

The Bamethan Sulfate will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: The basic amino group of Bamethan is protonated by the strong acid, sulfuric acid, to form the corresponding ammonium sulfate salt.

Comprehensive Characterization of Bamethan Sulfate

A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized Bamethan Sulfate.

Caption: Analytical Workflow for Bamethan Sulfate Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of Bamethan Sulfate.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: Doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the para-substituted benzene ring.

-

Methine Proton (-CH(OH)-): A multiplet adjacent to the hydroxyl and amino groups.

-

Methylene Protons (-CH₂-N-): Multiplets corresponding to the two methylene groups of the butyl chain and the methylene group adjacent to the nitrogen.

-

Methyl Protons (-CH₃): A triplet at the upfield region corresponding to the terminal methyl group of the butyl chain.

-

Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (typically δ 110-160 ppm).

-

Carbonyl Carbon (in intermediate): A signal around δ 190-200 ppm, which will be absent in the final product.

-

Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the butyl group and the ethanolamine backbone.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Bamethan.

Expected Mass Spectral Data:

-

Molecular Ion: In positive ion mode, the protonated molecule of the Bamethan free base [M+H]⁺ would be expected at m/z 210.15.

-

Fragmentation Pattern: Phenylethanolamines often exhibit characteristic fragmentation patterns. Common fragmentation pathways include the cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, and the loss of water from the protonated molecule.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 210.15 | Protonated Bamethan free base |

| [M+H-H₂O]⁺ | 192.14 | Loss of water from the protonated molecule |

| [M+H-C₄H₁₀N]⁺ | 137.06 | Cleavage of the bond between the benzylic carbon and the amino-substituted carbon |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized Bamethan Sulfate and for quantification.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the phenyl ring (around 220-230 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method should provide a sharp, well-resolved peak for Bamethan, allowing for accurate purity determination by calculating the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Bamethan Sulfate molecule.

Expected FTIR Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

N-H Stretch: A moderate band in the same region as the O-H stretch.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

S=O Stretch (Sulfate): A strong, characteristic band around 1230 cm⁻¹.

-

C-O Stretch: A band in the region of 1000-1200 cm⁻¹.

Conclusion

This technical guide has outlined a plausible and robust synthetic pathway for Bamethan Sulfate, starting from readily available materials. The detailed protocols and the rationale behind each step provide a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This integrated approach to synthesis and characterization is crucial for advancing research and development in the field of cardiovascular pharmaceuticals.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bamethan Sulfate? Retrieved from [Link]

-

PubChem. (n.d.). Bamethan Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

An In-Depth Technical Guide to the Discovery and Development of Bamethan Sulfate

This guide provides a comprehensive technical overview of the discovery, history, and development of Bamethan Sulfate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this peripheral vasodilator. The content herein is structured to offer not just a historical account, but also insights into the scientific rationale behind its experimental evaluation and clinical application.

Introduction: The Quest for Peripheral Vasodilation

Peripheral arterial disease (PAD) is a condition marked by the narrowing of arteries, leading to reduced blood flow to the limbs. This can cause a range of symptoms from intermittent claudation to more severe critical limb ischemia. A primary therapeutic strategy in the management of PAD has been the use of vasodilator drugs to widen blood vessels and improve circulation. Bamethan Sulfate emerged from this therapeutic quest as a synthetic compound designed to address the unmet need for effective peripheral vasodilators. While it has been on the market for several decades, a detailed technical understanding of its development is crucial for contemporary researchers in vascular pharmacology.[1]

Discovery and Synthesis: A Look into the Chemical Origins

While the precise historical details of the initial synthesis of Bamethan are not extensively documented in readily available literature, its chemical structure as 1-(4-hydroxyphenyl)-2-(butylamino)ethanol suggests a development pathway rooted in the modification of sympathomimetic amines. The synthesis of similar phenylalkanolamine derivatives often involves a multi-step process.

A plausible synthetic route for Bamethan would likely begin with a Friedel-Crafts acylation of phenol to produce 2-chloro-1-(4-hydroxyphenyl)ethanone. This intermediate could then undergo a reaction with n-butylamine to substitute the chlorine atom, forming an aminoketone. The final step would involve the reduction of the ketone group to a secondary alcohol, yielding Bamethan. The sulfate salt is then formed by reacting the free base with sulfuric acid.

A patent application for related compounds describes the preparation of 2-chloro-1-(4-hydroxyphenyl)-ethanone from phenol via a Friedel-Crafts reaction, albeit with a reported yield of only 50%.[2] This underscores the challenges in the efficient synthesis of such compounds.

Pharmacological Profile: Unraveling the Mechanism of Action

Bamethan Sulfate's primary therapeutic effect is vasodilation, which it achieves through its interaction with the adrenergic system.[3] It is classified as a beta-adrenergic agonist.[3]

Primary Mechanism: Beta-Adrenergic Agonism

Bamethan primarily acts as an agonist at beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[3] Stimulation of these receptors initiates a signaling cascade that leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and an increase in blood flow.[3]

Secondary Mechanism: Alpha-Adrenergic Antagonism

In addition to its beta-agonist activity, Bamethan has been observed to have a mild antagonistic effect on alpha-adrenergic receptors.[3] Since alpha-adrenergic stimulation typically leads to vasoconstriction, this antagonistic action further contributes to the overall vasodilatory effect by preventing the narrowing of blood vessels.[3]

Signaling Pathway

The vasodilatory action of Bamethan is mediated through the canonical beta-adrenergic signaling pathway. Upon binding to beta-adrenergic receptors on vascular smooth muscle cells, Bamethan triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to vasodilation.

Signaling pathway of Bamethan Sulfate leading to vasodilation.

Experimental Evaluation: From the Bench to the Clinic

The pharmacological effects of Bamethan Sulfate have been characterized through a combination of in vitro and in vivo studies, as well as clinical trials.

In Vitro Vasodilation Assay

A standard method to assess the vasodilatory properties of a compound like Bamethan is the use of isolated arterial rings in an organ bath system.

Experimental Protocol: Isolated Arterial Ring Assay

-

Tissue Preparation: A segment of a suitable artery (e.g., rat aorta or mesenteric artery) is carefully dissected and cleaned of surrounding connective tissue. The artery is then cut into rings of 2-3 mm in length.

-

Mounting: The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the Krebs solution is changed every 15-20 minutes.

-

Pre-contraction: To induce a stable contraction, a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60 mM) is added to the organ bath.

-

Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of Bamethan Sulfate are added to the bath.

-

Data Recording: The changes in isometric tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) can be calculated to determine the potency of Bamethan Sulfate as a vasodilator.

Experimental workflow for in vitro vasodilation assay.

Pharmacokinetic Studies

A 1981 study on the pharmacokinetics of radiolabeled Bamethan in humans provided key insights into its absorption, distribution, metabolism, and excretion. The study demonstrated complete enteric absorption. Following intravenous injection, 40% of the dose was excreted unchanged in the urine, while after oral administration, this figure was 30%. This suggests a significant first-pass metabolism. The biological half-life was determined to be 2.5 hours, with peak serum levels observed at 30 minutes post-ingestion.[2]

| Parameter | Value | Reference |

| Bioavailability | 75% | [2] |

| Biological Half-life | 2.5 hours | [2] |

| Time to Peak Serum Level | 30 minutes | [2] |

Clinical Development and Application

Peripheral Vascular Disease:

Early clinical investigations of Bamethan Sulfate focused on its efficacy in treating arteriosclerosis obliterans, a severe form of PAD. A clinical trial published in 1967 explored its use in this patient population, providing an early indication of its therapeutic potential.[4] However, a later study in 1972 on vasodilator drugs in arteriosclerosis obliterans presented more cautionary findings.[5]

Tocolysis:

The 1960s saw a surge in research into beta-adrenergic agonists for the suppression of premature labor, a practice known as tocolysis.[3][6] Given Bamethan's classification as a beta-agonist, it is plausible that it was investigated for this indication during this period, alongside other compounds like isoxsuprine and orciprenaline. However, specific clinical trial data on the use of Bamethan Sulfate for tocolysis is not prominent in the available literature. The focus in tocolytic therapy has since shifted to other agents, and the use of beta-agonists, in general, has been met with caution due to potential side effects.

Conclusion and Future Perspectives

Bamethan Sulfate represents an early effort in the development of synthetic vasodilators for the treatment of peripheral vascular diseases. Its mechanism of action as a beta-adrenergic agonist with some alpha-adrenergic antagonist properties is well-established. While it has a history of clinical use, the availability of detailed preclinical and clinical data in the public domain is limited. For contemporary researchers, a re-evaluation of Bamethan Sulfate using modern pharmacological techniques, such as receptor binding assays to determine its affinity and selectivity for different adrenergic receptor subtypes, could provide valuable insights. Furthermore, a more thorough investigation of its historical development, potentially through a review of archived documents and early publications, would be beneficial for a complete understanding of its place in the history of vascular pharmacology.

References

-

Tocolysis with beta-adrenergic receptor agonists.

-

What is Bamethan Sulfate used for?.[1]

-

The effect of bamethan on cardiovascular response.[7]

-

[Pharmacokinetics of 3H-bamethan in humans].[2]

-

What is the mechanism of Bamethan Sulfate? - Patsnap Synapse.[3]

-

Bamethan | C12H19NO2 | CID 2292 - PubChem - NIH.[8]

-

Bamethan - Wikipedia.[7]

- Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem.

-

Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.[6]

-

A historical narrative review through the field of tocolysis in threatened preterm birth - NIH.[1]

-

Tocolysis with beta-adrenergic receptor agonists - ResearchGate.[9]

-

Failure of vasodilator drugs in arteriosclerosis obliterans - PubMed.[5]

-

Clinical use of bamethane sulfate - PubMed.[4]

- US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google P

- p-Hydroxynorephedrine - Wikipedia.

-

In Vitro Mutational Analysis of the β2 Adrenergic Receptor, an In Vivo Surrogate Odorant Receptor - PMC - NIH.[10]

-

Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - NIH.[11]

-

Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed.[12]

-

Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed.[13]

-

Arteriosclerosis Obliterans Summary Report - CureHunter.[14]

-

Clinical Trials : Arteriosclerosis Obliterans - Heart and Stroke Health.[15]

-

Early drug discovery and the rise of pharmaceutical chemistry - Scalettar.[4]

-

A Brief History of Great Discoveries in Pharmacology: In Celebration of the Centennial Anniversary of the Founding of the Americ - ASPET.[16]

-

Initial Evidence in Thromboangiitis Obliterans (Buerger's Disease) Treatment with Bosentan.[17]

-

Synthesis and activity of N-n-butyl-n-hexylamine hydrochloride (BHA) - PubMed.[18]

-

Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) - ResearchGate.[19]

-

Cyclic Sulfamidates as Lactam Precursors. An Efficient Asymmetric Synthesis of (-)-Aphanorphine. | Request PDF - ResearchGate.[20]

-

amphetamine synthesis from phenylnitropropene - Sciencemadness.org.[21]

Sources

- 1. 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol | C12H18ClNO2 | CID 162846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(t-butylamino)ethanol hemisulfate | C13H21NO6S | CID 54527210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bamethan Sulfate | CAS 5716-20-1 | LGC Standards [lgcstandards.com]

- 5. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bamethan - Wikipedia [en.wikipedia.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. β2-adrenoceptor ligand efficacy is tuned by a two-stage interaction with the Gαs C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. GSRS [precision.fda.gov]

- 12. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. benchchem.com [benchchem.com]

- 15. Evidence for magnesium sulfate as a tocolytic agent - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. US8324232B2 - 4-pyrimidinesulfamide derivative - Google Patents [patents.google.com]

- 17. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Failure of vasodilator drugs in arteriosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apparent affinity values of beta-adrenergic blockers in a tissue with a mixture of beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The clinical features and treatment of arteriosclerosis obliterans with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bamethan Sulfate mechanism of action as a beta-adrenergic agonist

An In-Depth Technical Guide to the Mechanism of Action of Bamethan Sulfate as a Beta-Adrenergic Agonist

Executive Summary

Bamethan sulfate is a peripherally acting vasodilator primarily utilized in the management of circulatory disorders such as peripheral artery disease.[1][2] Its therapeutic effect is rooted in its function as a beta-adrenergic agonist.[3][4] This guide delineates the molecular mechanism underpinning Bamethan sulfate's activity, from receptor interaction to downstream cellular signaling and the ultimate physiological response. Bamethan stimulates beta-adrenergic receptors on vascular smooth muscle, initiating a G-protein-mediated cascade that elevates intracellular cyclic adenosine monophosphate (cAMP).[1][5][6] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key intracellular proteins, resulting in smooth muscle relaxation, vasodilation, and improved blood flow to peripheral tissues.[1][6] This document provides a detailed examination of this pathway, alongside the validated experimental protocols used to characterize such beta-adrenergic agonists, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Therapeutic Context of Bamethan Sulfate

Peripheral vascular diseases are characterized by restricted blood flow to the extremities, often leading to ischemia, pain, and impaired function.[1] A primary therapeutic strategy involves the use of vasodilator drugs to widen blood vessels and restore adequate circulation.[7] Bamethan sulfate belongs to the class of 2-amino-1-phenylethanol derivatives and has been used clinically for its vasodilatory properties.[8]

The adrenergic system, a critical component of the sympathetic nervous system, plays a pivotal role in regulating vascular tone.[1] Adrenergic receptors are classified into alpha (α) and beta (β) subtypes. While activation of α-adrenergic receptors typically leads to vasoconstriction, stimulation of β-receptors, particularly the β2 subtype prevalent in the smooth muscle of peripheral arterioles, induces vasodilation.[5][6] Bamethan sulfate exerts its primary effect by acting as an agonist at these beta-adrenergic receptors, mimicking the action of endogenous catecholamines like epinephrine to promote vascular relaxation.[1][4]

Core Mechanism of Action: Beta-Adrenergic Receptor Activation

The vasodilatory action of Bamethan sulfate is initiated by its binding to beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] While Bamethan is broadly classified as a beta-agonist, its pronounced effect on peripheral blood vessels strongly suggests a significant interaction with the β2-adrenergic receptor subtype.[5][9]

Upon binding, Bamethan sulfate induces a conformational change in the receptor, which facilitates the activation of an associated heterotrimeric Gs protein (stimulatory G protein).[6] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the Gβγ dimer and interacts with its primary effector, adenylyl cyclase.[10]

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[5][10] The subsequent rise in intracellular cAMP concentration is the central event in the signaling cascade. cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets within the smooth muscle cell, culminating in vasodilation.[6] There is also some evidence suggesting Bamethan may have a mild antagonistic effect on alpha-adrenergic receptors, which would further contribute to its vasodilatory profile by inhibiting vasoconstriction.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the Gs-protein-coupled signaling cascade initiated by Bamethan sulfate at the β2-adrenergic receptor.

Caption: Bamethan Sulfate signaling cascade via the β2-adrenergic receptor.

Pharmacological Profile

A comprehensive understanding of a drug's mechanism requires quantitative analysis of its interaction with the target receptor. For a beta-agonist like Bamethan, two key parameters are binding affinity (Ki or Kd) and functional potency (EC50).

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki) | The equilibrium dissociation constant for the inhibitor (competitor). It reflects the concentration of the competing ligand (e.g., Bamethan) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates higher binding affinity. | Radioligand Binding Assay |

| Functional Potency (EC50) | The concentration of an agonist that produces 50% of the maximal possible effect. For Bamethan, this would be the concentration required to achieve 50% of the maximum cAMP production or vasodilation. A lower EC50 value indicates higher potency. | cAMP Accumulation Assay |

| Efficacy (Emax) | The maximum response achievable from an agonist. It is compared to a full agonist like Isoproterenol. | cAMP Accumulation Assay |

Note: Specific, publicly available Ki and EC50 values for Bamethan Sulfate are limited. The characterization of such parameters is a fundamental step in drug development and is typically performed using the experimental protocols outlined below.

Experimental Validation: Protocols for Agonist Characterization

The characterization of Bamethan sulfate as a beta-adrenergic agonist relies on established in vitro pharmacological assays. The following protocols provide a self-validating system to determine receptor binding affinity and functional potency.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This competitive binding assay quantifies the affinity of an unlabeled compound (the "cold" ligand, Bamethan sulfate) for the receptor by measuring its ability to displace a radiolabeled ligand (the "hot" ligand) with known high affinity for the receptor.[11]

Causality Behind Experimental Choices:

-

Receptor Source: Cell membranes from tissues or cultured cells stably expressing the human β2-adrenergic receptor are used to ensure a consistent and specific target.[12]

-

Radioligand: A high-affinity, subtype-specific radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol, is chosen to provide a stable and measurable signal.[11][12] An antagonist is preferred over an agonist radioligand as its binding is not affected by G-protein coupling states, simplifying the analysis.

-

Non-Specific Binding: A high concentration of a non-labeled antagonist (e.g., Propranolol) is used to define non-specific binding—the portion of the radioligand signal that is not bound to the target receptor.[13] This is critical for calculating the actual specific binding.

Caption: Workflow for a cell-based cAMP accumulation assay.

-

Cell Culture: Seed cells stably expressing the β2-adrenergic receptor into a 96-well plate and culture overnight. [14]2. Assay Preparation: Remove the culture medium and wash the cells. Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. [14]3. Compound Stimulation: Add serially diluted concentrations of Bamethan sulfate to the wells. Include wells with buffer only (basal level) and wells with a known full agonist like Isoproterenol (maximum stimulation).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production. [15]5. Cell Lysis: Terminate the stimulation by adding a lysis buffer provided with the cAMP detection kit. This releases the intracellular cAMP for measurement. [14]6. cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay technology (e.g., HTRF, AlphaScreen). [14][15]This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of Bamethan sulfate.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. [14]

-

Physiological Consequences and Therapeutic Rationale

The molecular mechanism of Bamethan sulfate translates directly to its therapeutic application. The activation of the β2-adrenergic receptor/cAMP/PKA pathway in the vascular smooth muscle of peripheral arteries leads to a decrease in intracellular calcium concentrations and inactivation of myosin light-chain kinase. [6]This biochemical cascade results in smooth muscle relaxation. [6] The consequent widening (vasodilation) of these blood vessels reduces peripheral vascular resistance. [2]This reduction in resistance improves blood flow and oxygenation to the limbs, thereby alleviating the symptoms of peripheral vascular diseases like intermittent claudication and Raynaud's phenomenon. [1]

Conclusion

Bamethan sulfate functions as a potent peripheral vasodilator through its primary mechanism as a beta-adrenergic agonist. By stimulating the β2-adrenergic receptor, it activates the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to smooth muscle relaxation and increased peripheral blood flow. The pharmacological profile of Bamethan, including its receptor affinity and functional potency, can be precisely defined using a combination of in vitro radioligand binding and cAMP accumulation assays. This detailed understanding of its molecular mechanism of action provides a solid scientific foundation for its clinical use in treating circulatory disorders and serves as a framework for the development of novel, more selective vasodilatory agents.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Bamethan Sulfate?

- Patsnap Synapse. (2024-06-14). What is Bamethan Sulfate used for?

- Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).

- BenchChem. Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.

- BenchChem. Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays.

- Patsnap Synapse. Bamethan Sulfate - Drug Targets, Indications, Patents.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- National Institutes of Health (NIH). (2024-01-01). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC.

- BenchChem. Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling.

- Creative BioMart. cAMP Accumulation Assay.

- BenchChem. Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.

-

Terry, E. N., et al. (1967). Clinical use of bamethane sulfate. Angiology, 18(2), 127-31. Retrieved from [Link]

- BenchChem. Bamethan as a Peripheral Vasodilator: A Technical Whitepaper.

-

ACS Publications. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Redisch, W., et al. (1967). Blood flow measurements in response to bamethane sulfate in man. Angiology, 18(3), 161-72. Retrieved from [Link]

-

Wikipedia. Beta-adrenergic agonist. Retrieved from [Link]

-

Wikipedia. Beta2-adrenergic agonist. Retrieved from [Link]

-

PubChem. Bamethan. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2025-11-07). Beta2-Agonists - StatPearls. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. Adenylyl Cyclases - Basic Neurochemistry. Retrieved from [Link]

-

CV Pharmacology. Vasodilator Drugs. Retrieved from [Link]

Sources

- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]

- 2. What is Bamethan Sulfate used for? [synapse.patsnap.com]

- 3. Bamethan Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

- 8. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Pharmacological Profile of Bamethan Sulfate

Executive Summary: This document provides a comprehensive technical overview of Bamethan Sulfate, a peripheral vasodilator used in the management of circulatory disorders.[1] We delve into its chemical characteristics, mechanism of action, pharmacodynamic and pharmacokinetic profiles, therapeutic applications, and key methodologies for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and field-proven insights to support further investigation and application.

Introduction and Chemical Identity

Bamethan Sulfate is a synthetic pharmaceutical compound classified as a peripheral vasodilator, belonging to the 2-amino-1-phenylethanol derivative class.[2] It has been utilized for several decades in the treatment of conditions characterized by poor blood circulation, such as peripheral artery disease.[1] Its therapeutic effect is primarily derived from its ability to widen blood vessels, thereby enhancing blood flow and improving tissue oxygenation.[3][4] The active moiety, Bamethan, is formulated as a sulfate salt to improve its pharmaceutical properties.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for Bamethan Sulfate is presented below.

| Property | Value | Source |

| IUPAC Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [5] |

| Molecular Formula | C₂₄H₄₀N₂O₈S | [5][6][7] |

| Molecular Weight | 516.6 g/mol | [5][6] |

| CAS Number | 5716-20-1 | [5][7] |

| Parent Compound | Bamethan (CID: 2292) | [2][5] |

| Synonyms | Vasculat, Butedrin, Bupatol, Bamethan hemisulfate | [5][6] |

Core Pharmacology

The pharmacological activity of Bamethan Sulfate is centered on its interaction with the sympathetic nervous system's control of vascular tone.

Mechanism of Action

The primary mechanism of Bamethan Sulfate is its function as a beta-adrenergic agonist .[3] By stimulating beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels, it triggers a signaling cascade that leads to muscle relaxation and subsequent vasodilation.[3] This action increases the diameter of arteries and veins, reducing vascular resistance and improving blood flow to the extremities.[3][4]

Additionally, Bamethan Sulfate is reported to have a mild antagonistic effect on alpha-adrenergic receptors .[3] Since alpha-adrenergic stimulation typically causes vasoconstriction, this secondary antagonistic action further contributes to its overall vasodilatory effect by preventing the narrowing of blood vessels.[1][3]

Pharmacodynamics

The principal pharmacodynamic effect of Bamethan Sulfate is the relaxation of vascular smooth muscle, leading to measurable physiological changes.[1] These effects are particularly beneficial in disease states characterized by peripheral vasoconstriction.

Table 2: Expected Pharmacodynamic Endpoints for Bamethan Sulfate

| Parameter | Expected Outcome | Rationale |

|---|---|---|

| Peripheral Blood Flow | Increase | Direct result of vasodilation in arterioles. |

| Systemic Blood Pressure | Decrease | Reduction in peripheral vascular resistance can lead to hypotension, a potential side effect.[3] |

| Limb Temperature | Increase | Improved circulation brings warmer core blood to the extremities. |

| Ankle-Brachial Index (ABI) | Improvement | In patients with PAD, an increased ratio indicates better perfusion in the lower limbs. |

Pharmacokinetics

Detailed pharmacokinetic data for Bamethan Sulfate, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. As a small molecule, it is expected to be absorbed orally and distributed systemically. Metabolism is likely to occur in the liver, with subsequent renal excretion of metabolites. Definitive studies are required to quantify these parameters.

Table 3: Key Pharmacokinetic Parameters for Investigation

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum plasma concentration | Defines the peak drug exposure. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the curve | Represents total drug exposure over time. |

| t₁/₂ (Half-life) | Time for plasma concentration to reduce by 50% | Determines dosing frequency. |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Measures the efficiency of drug elimination. |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |

Therapeutic Applications and Safety Profile

Therapeutic Uses

Bamethan Sulfate is prescribed for various peripheral vascular diseases where improving blood flow is critical.[3] Key indications include:

-

Intermittent Claudication: Alleviates pain and cramping in the legs that occur during exercise due to poor circulation.[3]

-

Raynaud's Phenomenon: Reduces the frequency and severity of vasospastic attacks in the fingers and toes.[3]

-

Arteriosclerosis: Used as an adjunct therapy to manage symptoms related to narrowed arteries.[1]

Adverse Effects and Safety Considerations

While generally well-tolerated, Bamethan Sulfate can cause side effects, primarily related to its vasodilatory action.[8]

-

Common Side Effects: Gastrointestinal discomfort (nausea, vomiting), dizziness, headache, flushing (a warm sensation), and palpitations or increased heart rate.[5][8]

-

Cardiovascular: Its vasodilatory effects can lead to systemic hypotension (low blood pressure), requiring careful monitoring, especially in patients with pre-existing cardiovascular conditions.[3]

-

Allergic Reactions: Though rare, hypersensitivity reactions such as rash, itching, and swelling can occur and require immediate medical attention.[8]

Methodologies for Preclinical Evaluation

To characterize the pharmacological profile of a compound like Bamethan Sulfate, a series of validated experimental protocols are essential. The following sections describe key methodologies, emphasizing the rationale behind their application.

In Vitro Efficacy: Aortic Ring Vasodilation Assay

This experiment directly assesses the compound's ability to relax vascular tissue. The choice of an isolated aortic ring provides a self-contained biological system where the direct effects on smooth muscle can be quantified without systemic influences.

Protocol Steps:

-

Tissue Preparation: A thoracic aorta is carefully excised from a euthanized laboratory animal (e.g., a rat). It is cleaned of adhering connective tissue and cut into 2-3 mm rings.

-

Mounting: Rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1.5g) for 60-90 minutes, with buffer changes every 15-20 minutes.

-

Pre-constriction: To measure relaxation, the tissue must first be contracted. A vasoconstrictor, such as Phenylephrine (an α₁-agonist) or KCl, is added to the bath to induce a stable, sub-maximal contraction. This step is critical as it provides the necessary vascular tone against which relaxation can be measured.

-

Cumulative Dosing: Once the contraction plateaus, Bamethan Sulfate is added to the bath in a cumulative, log-incremental concentration manner (e.g., 1 nM to 100 µM).

-

Data Acquisition: The percentage of relaxation relative to the pre-constricted tension is recorded for each concentration.

-

Analysis: A concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

In Vivo Pharmacodynamics: Laser Doppler Flowmetry

This non-invasive technique is used to assess real-time changes in microvascular blood perfusion in a living animal model, providing direct evidence of the drug's effect in a physiological system.

Protocol Steps:

-

Animal Preparation: An anesthetized animal (e.g., a mouse or rat) is placed on a heating pad to maintain body temperature. A specific tissue area, such as the hindlimb paw or skin, is selected for measurement.

-

Probe Placement: A laser Doppler probe is positioned securely over the measurement site without applying pressure, which could occlude blood flow.

-

Baseline Recording: After a stabilization period, baseline blood perfusion is recorded continuously for 10-15 minutes to establish a stable signal.

-

Drug Administration: Bamethan Sulfate is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at the desired dose. A vehicle control group is run in parallel.

-

Post-Dose Monitoring: Blood perfusion is continuously monitored for a defined period (e.g., 60 minutes) to capture the onset, magnitude, and duration of the vascular response.

-

Data Analysis: The change in blood perfusion is calculated as a percentage of the baseline reading. The results are compared between the vehicle- and drug-treated groups to determine statistical significance. This self-validating system ensures that observed changes are due to the compound and not experimental variability.

Conclusion

Bamethan Sulfate is a well-established peripheral vasodilator with a clear mechanism of action centered on beta-adrenergic agonism.[3] Its utility in treating circulatory disorders is well-documented, though its clinical use must be balanced against potential side effects like hypotension.[3][8] For drug development professionals, a thorough characterization using modern preclinical methodologies is crucial to explore its full potential and potential for new therapeutic applications. Future research should focus on obtaining definitive pharmacokinetic data and exploring its efficacy in a broader range of vascular-related pathologies.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Bamethan Sulfate?3

-

Patsnap Synapse. (2024-06-14). What is Bamethan Sulfate used for?1

-

Patsnap Synapse. (2024-07-12). What are the side effects of Bamethan Sulfate?8

-

PubChem. Bamethan Sulfate | C24H40N2O8S.

-

MedchemExpress.com. DL-Bamethane hemisulfate.

-

PubChem. Bamethan | C12H19NO2.

-

PharmaCompass.com. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry.

-

PubChem. Bamethan sulfate, (S)- | C24H40N2O8S.

-

P&S Chemicals. Product information, Bamethan sulfate.

Sources

- 1. What is Bamethan Sulfate used for? [synapse.patsnap.com]

- 2. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pschemicals.com [pschemicals.com]

- 8. What are the side effects of Bamethan Sulfate? [synapse.patsnap.com]

Bamethan Sulfate structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Bamethan Sulfate

Authored by: A Senior Application Scientist

Foreword

In the landscape of peripheral vasodilators, Bamethan Sulfate holds a significant place due to its efficacy in improving blood flow in circulatory disorders.[1][2] Its therapeutic action is rooted in its interaction with the adrenergic system, specifically as a β-adrenergic agonist.[1][3] Understanding the precise relationship between its molecular architecture and its biological function—the structure-activity relationship (SAR)—is paramount for the development of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a deep dive into the SAR of Bamethan Sulfate. We will dissect its core structure, explore the functional consequences of molecular modifications, and detail the robust experimental workflows required to validate these findings.

The Pharmacological Profile of Bamethan Sulfate

Bamethan is a synthetic phenylethanolamine derivative used clinically as its sulfate salt.[4][5][6] Its primary therapeutic application is in treating peripheral vascular diseases, such as intermittent claudication and Raynaud's phenomenon, where it functions to widen blood vessels and enhance circulation.[1][2][7]

Mechanism of Action: Bamethan exerts its vasodilatory effects primarily by acting as a β-adrenergic receptor agonist.[1][3] Stimulation of β-receptors, particularly β2-receptors located on the smooth muscle cells of peripheral artery walls, initiates a signaling cascade that leads to muscle relaxation and vasodilation.[1][8] Some evidence also suggests a mild antagonistic effect at α-adrenergic receptors, which would further contribute to its vasodilatory action by preventing vasoconstriction.[1][2]

The Core Chemical Scaffold

To comprehend the SAR of Bamethan, we must first appreciate its fundamental structure. Bamethan belongs to the β-phenylethylamine class of compounds, which is the foundational skeleton for many sympathomimetic drugs.[9][10]

Below is a diagram illustrating the core structure of Bamethan, highlighting the key regions that are critical for its activity and are the primary targets for SAR investigation.

Caption: Core chemical structure of Bamethan, highlighting key modifiable regions.

Deconstructing the Structure-Activity Relationship of β-Adrenergic Agonists

The SAR of Bamethan is best understood within the broader context of phenylethanolamine-based β-agonists. Decades of research have established several foundational principles that govern the interaction of these molecules with adrenergic receptors.

The Aromatic Ring: A Hydrogen Bonding Anchor

Maximal β-agonist activity is typically observed in catecholamines, which possess hydroxyl groups at the 3 and 4 positions of the phenyl ring.[9][10] These groups are critical for high-affinity binding, acting as hydrogen bond donors and acceptors within the receptor's binding pocket.

-

Bamethan's 4-Hydroxy Group: Bamethan features a single hydroxyl group at the para (4) position. This group is essential for its activity, providing a crucial hydrogen bonding interaction. The absence of the meta (3) hydroxyl group, however, differentiates it from non-selective catecholamines like isoproterenol. This modification reduces its susceptibility to metabolic degradation by catechol-O-methyltransferase (COMT), which can improve oral bioavailability and duration of action.[10]

-

SAR Exploration: An essential avenue for SAR studies involves replacing or modifying this 4-OH group. For instance, converting it to a methoxy ether would likely reduce activity by eliminating the hydrogen bond-donating capability. Conversely, exploring other hydrogen-bonding groups, such as a hydroxymethyl group (as seen in the β2-selective agonist Salbutamol), could modulate receptor selectivity and potency.[10]

The Ethanolamine Side Chain: Stereochemistry and Spacing

The ethanolamine portion of the molecule is vital for correct orientation and interaction within the receptor.

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon (the carbon adjacent to the phenyl ring) is a key feature for direct agonist activity.[10][11] Its presence enhances both α- and β-agonist activity.[9] For maximal potency, this carbon must possess the (R)-absolute configuration.[11] Bamethan is commercially available as a racemic mixture (DL-Bamethan), meaning it contains a 50:50 mix of the (R) and (S) enantiomers.[4][12] This implies that only half of the administered dose is maximally effective, presenting a clear opportunity for optimization by developing an enantiomerically pure (R)-Bamethan.

-

α-Carbon Substitution: Substitution on the α-carbon (the carbon adjacent to the amino group) generally reduces direct receptor activity.[11][13] Bamethan is unsubstituted at this position, which is consistent with its direct-acting agonist profile.

The Amino Group: The Key to Receptor Selectivity

The substituent on the terminal nitrogen atom is arguably the most critical determinant of adrenergic receptor selectivity.[10][11]

-

The Role of Bulk: A well-established SAR principle is that as the steric bulk of the N-alkyl substituent increases, α-agonist activity decreases while β-agonist activity increases.[10]

-

Norepinephrine (N-H): Potent α and β1 agonist.

-

Epinephrine (N-CH₃): Potent α, β1, and β2 agonist.

-

Isoproterenol (N-isopropyl): Potent, non-selective β-agonist with negligible α-activity.

-

Salbutamol (N-tert-butyl): Selective β2-agonist.

-

-

Bamethan's N-Butyl Group: Bamethan possesses an n-butyl group. This substituent is larger than the methyl group of epinephrine, which explains its preferential β-adrenergic activity.[10] However, it is less sterically hindered than the tert-butyl group found in highly β2-selective agonists. This intermediate bulk likely contributes to its profile as a potent β-agonist with some reported activity at other adrenergic receptors.

-

SAR Exploration: This is the most fertile ground for Bamethan SAR studies. A systematic investigation of the N-alkyl group would be highly informative.

| Hypothetical N-Substituent Modification | Predicted Effect on Activity | Rationale |

| Isopropyl | Increase β-receptor potency | Increased steric bulk favors β-receptor binding over α.[10] |

| Isobutyl | Similar or slightly enhanced β-potency | Branching increases bulk, potentially improving receptor fit. |

| sec-Butyl | Potentially increased β2-selectivity | Increased branching near the nitrogen atom can enhance β2-selectivity. |

| tert-Butyl | Significant increase in β2-selectivity | The bulky t-butyl group is a classic motif for β2-selective agonists.[10][11] |

| Phenyl-ethyl | May introduce mixed agonist/antagonist properties | Large aromatic substituents can alter the binding mode and functional outcome. |

Experimental Workflow for a Bamethan SAR Study

A rigorous SAR study requires a systematic approach encompassing molecular design, chemical synthesis, and comprehensive pharmacological evaluation.

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: Synthesis of N-Alkyl Analogs of Bamethan

This protocol outlines a general reductive amination approach to synthesize a library of Bamethan analogs with varying N-alkyl substituents.

-

Protection: Protect the phenolic hydroxyl group of 4-hydroxy-α-aminoacetophenone with a suitable protecting group (e.g., benzyl ether) to prevent side reactions.

-

Reductive Amination: React the protected keto-amine with a desired aldehyde or ketone (e.g., isobutyraldehyde for the N-isobutyl analog) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This one-pot reaction forms the secondary amine.

-

Reduction of Ketone: Reduce the ketone on the side chain to the crucial β-hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄). This step creates the racemic alcohol.

-

Deprotection: Remove the phenolic protecting group (e.g., via catalytic hydrogenation for a benzyl group) to yield the final Bamethan analog.

-

Purification & Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of the synthesized analogs for human β1, β2, and β3 adrenergic receptors. This is a self-validating system as it includes controls to ensure the assay is performing correctly.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human β1, β2, or β3 receptors.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Synthesized Bamethan analogs at various concentrations.

-

-

Procedure:

-

Preparation: In a 96-well plate, add assay buffer.

-

Total Binding: Add cell membranes and [³H]-CGP 12177 (at a concentration near its Kd).

-

Non-Specific Binding: In separate wells, add cell membranes, [³H]-CGP 12177, and a high concentration of propranolol to saturate all receptors. This measures background binding.

-

Competitive Binding: In remaining wells, add cell membranes, [³H]-CGP 12177, and serial dilutions of the test compound (Bamethan analog).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 3: cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist and quantifying its potency (EC50) and efficacy (Emax). β-receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[8]

Caption: Simplified β-adrenergic receptor signaling pathway leading to vasodilation.

-

Materials:

-

Whole cells expressing the target β-receptor subtype.

-

Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Isoproterenol (a full agonist, used as a positive control).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and grow to confluency.

-

Starvation: Aspirate growth media and replace with serum-free media for 2-4 hours.

-

Stimulation: Add serial dilutions of the test compound or isoproterenol (control) prepared in stimulation buffer.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, typically expressed as a percentage of the response to isoproterenol).

-

Conclusion and Future Directions

The structure-activity relationship of Bamethan Sulfate is a classic example of medicinal chemistry principles applied to adrenergic pharmacology. Its activity is dictated by the interplay between the 4-hydroxyphenyl group, the stereospecific β-hydroxyl, and the size of the N-butyl substituent. The most promising path for developing superior analogs lies in the systematic modification of the N-alkyl group to enhance β2-receptor selectivity, which could lead to more targeted vasodilation with a reduced potential for off-target effects (e.g., cardiac stimulation via β1-receptors). Furthermore, the synthesis of the pure (R)-enantiomer of Bamethan and its most promising analogs is a critical step toward maximizing therapeutic potency. By employing the robust synthetic and pharmacological workflows detailed in this guide, researchers can effectively navigate the chemical space around the Bamethan scaffold to uncover novel drug candidates with superior clinical profiles.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bamethan Sulfate?Link

-

Patsnap Synapse. (2024, June 14). What is Bamethan Sulfate used for?Link

-

Patsnap Synapse. Bamethan Sulfate - Drug Targets, Indications, Patents. Link

-

MedchemExpress.com. DL-Bamethane hemisulfate. Link

-

precisionFDA. BAMETHAN SULFATE. Link

-

PubChem. Bamethan sulfate, (S)-. Link

-

Leclerc, G., et al. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacie de Belgique. Link

-

Patsnap Synapse. (2024, July 12). What are the side effects of Bamethan Sulfate?Link

-

CUTM Courseware. SAR of sympathomimetic drugs. Link

-

PharmaCompass.com. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry. Link

-

Terry, E. N., et al. (1967). Clinical use of bamethane sulfate. Angiology. Link

-

PubChem. Bamethan Sulfate. Link

-

JoVE. (2023, September 22). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Link

-

Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Link

-

Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. Link

-

Wikipedia. Bamethan. Link

-

P&S Chemicals. Product information, Bamethan sulfate. Link

-

Wikipedia. Beta-adrenergic agonist. Link

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. Link

-

Candelore, M. R., et al. (1999). Potent and selective human beta(3)-adrenergic receptor antagonists. The Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]

- 2. What is Bamethan Sulfate used for? [synapse.patsnap.com]

- 3. Bamethan Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. GSRS [precision.fda.gov]

- 5. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What are the side effects of Bamethan Sulfate? [synapse.patsnap.com]

- 8. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Bamethan Sulfate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Bamethan Sulfate, a β2-adrenergic agonist, and its analogs. As a phenylethanolamine derivative, the synthesis of Bamethan and related structures is of significant interest to medicinal chemists and drug development professionals. This document outlines plausible and scientifically grounded synthetic routes, delves into the key chemical transformations, and provides detailed experimental protocols for the synthesis of crucial precursors and the final target molecule. Furthermore, it addresses the purification and characterization of Bamethan Sulfate and discusses the structure-activity relationships of its analogs, offering valuable insights for the design of novel therapeutic agents.

Introduction to Bamethan and its Therapeutic Significance

Bamethan, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a sympathomimetic amine that acts as a β2-adrenergic agonist. Its sulfate salt, Bamethan Sulfate, has been utilized therapeutically for its vasodilating properties, particularly in the management of peripheral vascular diseases. The phenylethanolamine scaffold is a well-established pharmacophore, and the structural features of Bamethan, including the para-hydroxyphenyl group, the ethanolamine side chain, and the N-butyl substituent, are critical for its biological activity. Understanding the synthesis of Bamethan and its analogs is fundamental for the exploration of new derivatives with potentially improved pharmacological profiles.

Core Synthetic Strategies for Bamethan and its Analogs

The synthesis of Bamethan and its analogs can be approached through several strategic disconnections. A common and logical approach involves the construction of the phenylethanolamine backbone followed by the introduction of the N-butyl group. A key intermediate in this strategy is a protected or unprotected α-amino ketone derived from a readily available starting material like p-hydroxyacetophenone.

A plausible and efficient synthetic pathway can be envisioned in three main stages:

-

Synthesis of a Key Intermediate: Preparation of an α-halo- or α-aminoacetophenone derivative from p-hydroxyacetophenone.

-

Introduction of the Amino Group: Amination of the α-substituted acetophenone with n-butylamine.

-

Reduction and Salt Formation: Reduction of the ketone functionality to a secondary alcohol and subsequent formation of the sulfate salt.

The following diagram illustrates this general synthetic workflow:

Caption: General workflow for the synthesis of Bamethan Sulfate.

An alternative and highly effective method for the amination and reduction steps is reductive amination . This one-pot or sequential process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of Bamethan Sulfate.

Synthesis of the Precursor: p-Hydroxyacetophenone

p-Hydroxyacetophenone is a crucial starting material. While commercially available, its synthesis from phenol via the Fries rearrangement of phenyl acetate is a classic and instructive method.

Protocol 1: Synthesis of p-Hydroxyacetophenone via Fries Rearrangement

-

Acetylation of Phenol: To a stirred solution of phenol (1.0 eq) in acetic anhydride (1.5 eq), slowly add a catalytic amount of concentrated sulfuric acid. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.

-

Fries Rearrangement: Cool the reaction mixture and slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq) in portions while maintaining the temperature below 10 °C. After the addition is complete, slowly heat the mixture to 160-170 °C and maintain this temperature for 30-60 minutes.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The product will precipitate as a solid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., water-ethanol mixture) to yield pure p-hydroxyacetophenone.

Synthesis of Bamethan via Reductive Amination

Reductive amination offers a direct and efficient route to Bamethan from p-hydroxyacetophenone and n-butylamine.

Protocol 2: Reductive Amination of p-Hydroxyacetophenone

-

Imine Formation: In a round-bottom flask, dissolve p-hydroxyacetophenone (1.0 eq) and n-butylamine (1.2 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effective and may offer better selectivity for the iminium ion over the ketone[1].

-

Work-up: After the reduction is complete (monitored by TLC), carefully add water to quench the excess reducing agent. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction and Isolation: Wash the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Then, basify the aqueous layer with a base such as sodium hydroxide to a pH of 9-10 to deprotonate the amine. Extract the product into a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Bamethan.

The following diagram illustrates the reductive amination pathway:

Sources

The Emergence of Bamethan: A Technical Guide to Its Early Pharmacological Profile

Executive Summary: Bamethan (also known as N-Butylnorsynephrine) is a peripheral vasodilator that emerged from the pharmacological explorations of the mid-20th century.[1] While the specific "discovery" moment is not well-documented in modern databases, its early characterization established it as a beta-adrenergic agonist.[2] This guide synthesizes the foundational pharmacological knowledge of Bamethan, detailing its mechanism of action, key experimental findings, and the protocols that defined its initial therapeutic potential for cardiovascular conditions.[1] It is intended for researchers and drug development professionals interested in the history and science of adrenergic pharmacology.

Introduction: The Context of Adrenergic Agonists

The development of Bamethan occurred during a period of intense investigation into the sympathetic nervous system and its chemical mediators.[3] Researchers were actively exploring derivatives of phenylethylamine and ethanolamine to create compounds with specific effects on adrenergic receptors, which are crucial in regulating vascular tone and blood pressure.[4][5] Bamethan, chemically known as 1-(p-hydroxyphenyl)-2-butylamino-1-ethanol or 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a structural analog of norephedrine.[1][6] Its development was aimed at achieving vasodilation to improve blood flow in peripheral vascular diseases.[2]

Pharmacological Mechanism of Action: A Beta-Adrenergic Focus

Early research identified Bamethan as a beta-adrenergic agonist.[2] Its primary therapeutic effect is achieved by stimulating beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[2] This stimulation initiates a signaling cascade that leads to muscle relaxation and, consequently, vasodilation.[2]

Key aspects of its mechanism include:

-

Primary Beta-Adrenergic Agonism: Bamethan's main action is stimulating beta-adrenergic receptors, which leads to the relaxation of vascular smooth muscles and increased blood flow to peripheral tissues.[2]